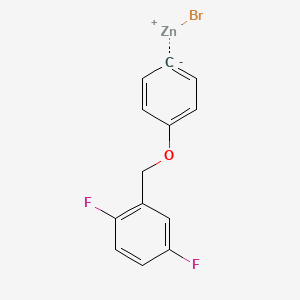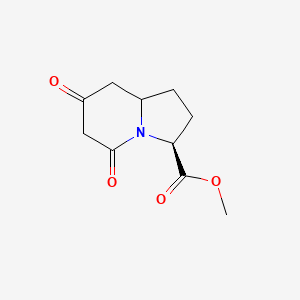
Methyl S-trityl-L-cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl S-trityl-L-cysteinate is a chemical compound with the molecular formula C23H23NO2S. It is a derivative of L-cysteine, where the sulfur atom is protected by a trityl group, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including medicinal chemistry and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl S-trityl-L-cysteinate typically involves the protection of the thiol group of L-cysteine with a trityl group and the esterification of the carboxyl group with methanol. The general synthetic route can be summarized as follows:
Protection of Thiol Group: L-cysteine is reacted with trityl chloride in the presence of a base such as pyridine or triethylamine to form S-trityl-L-cysteine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl S-trityl-L-cysteinate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The trityl group can be removed under reductive conditions to regenerate the free thiol group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: L-cysteine or its derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl S-trityl-L-cysteinate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including inhibitors of enzymes such as kinesin Eg5.
Biochemistry: The compound is employed in studies involving protein modification and peptide synthesis.
Pharmacology: It serves as a lead compound in the development of anticancer agents due to its ability to inhibit specific molecular targets.
Industrial Applications: This compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl S-trityl-L-cysteinate involves its interaction with specific molecular targets. For instance, it inhibits the activity of kinesin Eg5, a motor protein essential for mitotic spindle formation. By binding to the Eg5 pocket, this compound disrupts the normal function of the protein, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-trityl-L-cysteine: Similar in structure but lacks the methyl ester group.
S-allyl-L-cysteine: Contains an allyl group instead of a trityl group.
S-benzyl-L-cysteine: Features a benzyl group in place of the trityl group.
Uniqueness
Methyl S-trityl-L-cysteinate is unique due to its dual protection of the thiol and carboxyl groups, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in synthetic chemistry and a potent inhibitor in pharmacological studies .
Propriétés
Formule moléculaire |
C23H23NO2S |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3/t21-/m0/s1 |
Clé InChI |
DXUZZMIANHJYIU-NRFANRHFSA-N |
SMILES isomérique |
COC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
SMILES canonique |
COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



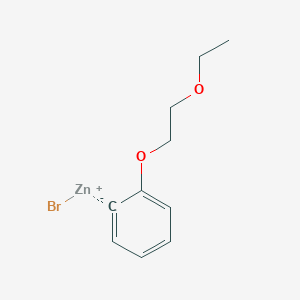
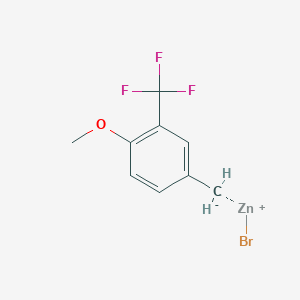
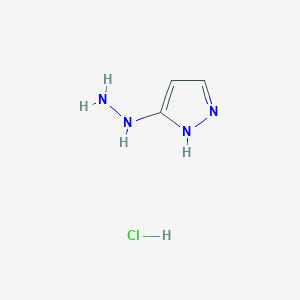
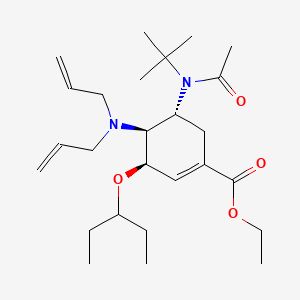
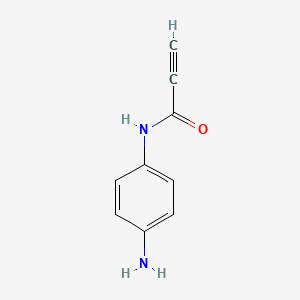
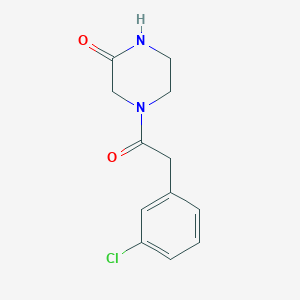
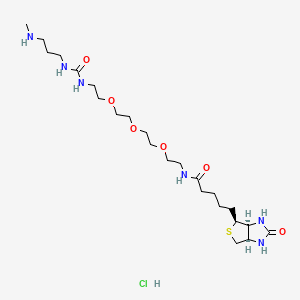

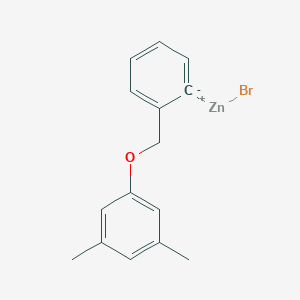

![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
